An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidin-3-amine
Introduction: A Molecule of Stereochemical and Pharmaceutical Significance
1-Benzyl-4-methylpiperidin-3-amine is a substituted piperidine derivative that holds considerable interest for researchers in medicinal chemistry and drug development.[1] The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, and its derivatives are explored for a multitude of therapeutic applications.[2] The title compound is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[3][4]
The structure of 1-Benzyl-4-methylpiperidin-3-amine presents two stereocenters at the 3 and 4 positions of the piperidine ring, leading to the existence of four possible stereoisomers. The relative orientation of the methyl group at the 4-position and the amino group at the 3-position gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers, namely (3R,4R) and (3S,4S) for the cis isomer, and (3R,4S) and (3S,4R) for the trans isomer. This stereochemical complexity is of paramount importance as different isomers can exhibit distinct biological activities and physicochemical properties. This guide will focus primarily on the cis isomers, (3R,4R)- and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, due to their relevance as pharmaceutical intermediates and the greater availability of data for these forms.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, with a focus on aspects critical for its application in research and development. It is important to note that while experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information, including predicted data from reliable computational models, and outlines the established experimental methodologies for their validation.
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, with a focus on the (3S,4S) isomer for which predicted data is available. It is crucial to underscore that these values are predominantly computational predictions and should be confirmed through experimental validation for any rigorous application.
| Property | Value (Predicted for (3S,4S)-isomer, unless otherwise stated) | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₂N₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 218.34 g/mol [7] | Essential for all stoichiometric calculations, solution preparation, and analytical characterization. |
| pKa | 10.26 ± 0.40[4] | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |
| logP | 2.3[5] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Boiling Point | 302.6 ± 35.0 °C[4] | Relevant for purification by distillation and for assessing thermal stability. |
| Density | 1.00 ± 0.1 g/cm³[4] | Useful for formulation development and for converting between mass and volume. |
| Melting Point | 249-251 °C (for (3R,4R) dihydrochloride salt)[8] | A key indicator of purity and solid-state stability of the salt form. |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[4]; Dihydrochloride salt is soluble in Aqueous Acid, DMSO (Slightly, Heated, Sonicated), Methanol (Slightly)[8] | Critical for formulation design, in vitro assay development, and predicting in vivo dissolution. |
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure and stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the protons of the methyl groups. The coupling patterns and chemical shifts of the piperidine ring protons can provide valuable information about the relative stereochemistry (cis vs. trans).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the benzyl group, the piperidine ring, and the methyl groups, confirming the carbon skeleton of the molecule.
Several suppliers of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and the (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine offer ¹H NMR data upon request, which would be the most reliable source for detailed spectral interpretation.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretch: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region. For the secondary amine (N-methylated), a single band is expected in the 3350-3310 cm⁻¹ region.[11]
-
C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ range.[11]
-
Aromatic C-H and C=C Stretches: Signals corresponding to the benzyl group will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern can help to confirm the structure, with characteristic fragments arising from the loss of the benzyl group or cleavage of the piperidine ring.
Experimental Protocols for Physicochemical Characterization
For researchers aiming to experimentally determine the physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, the following established protocols provide a robust framework.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. Potentiometric titration is a reliable and widely used method for its determination.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1-Benzyl-4-methylpiperidin-3-amine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[8]
Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a calibrated pH electrode ensures reliable pH measurements, which are fundamental to accurate pKa determination.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The shake-flask method is the gold standard for experimental logP determination.
Methodology:
-
Preparation of Phases: Prepare a solution of 1-Benzyl-4-methylpiperidin-3-amine in either n-octanol or water. The two solvents should be mutually saturated before the experiment.
-
Partitioning: Add a known volume of the prepared solution to a separatory funnel containing a known volume of the other solvent.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct and thermodynamically relevant measure of lipophilicity. The choice of a sensitive analytical method like HPLC ensures accurate quantification of the compound in each phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined by the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of solid 1-Benzyl-4-methylpiperidin-3-amine to a vial containing a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate measure of solubility. The use of a specific pH buffer is critical as the solubility of ionizable compounds like 1-Benzyl-4-methylpiperidin-3-amine is highly pH-dependent.
Conclusion: A Foundation for Further Research
1-Benzyl-4-methylpiperidin-3-amine is a molecule of significant interest in contemporary drug discovery. A thorough understanding of its physicochemical properties is fundamental to its successful application as a synthetic intermediate and for the rational design of new chemical entities. While a complete experimental dataset for this compound is not yet widely available, this guide has provided a comprehensive overview of its known and predicted properties, along with the established methodologies for their experimental determination. For researchers working with this compound, the protocols and information presented herein offer a solid foundation for further investigation and underscore the critical importance of experimental validation of all physicochemical parameters.
References
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